molecular formula C10H12ClN3O2 B3189233 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride CAS No. 295796-29-1

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride

Cat. No.: B3189233
CAS No.: 295796-29-1
M. Wt: 241.67 g/mol
InChI Key: ZJWISDCRTHZYGA-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride (CAS 295796-29-1) is a nitro-substituted indole derivative supplied as a high-purity powder for research and development purposes. This compound belongs to the class of indole-based scaffolds, which are recognized as versatile and privileged structures in medicinal chemistry due to their wide range of biological activities . The indole nucleus serves as a fundamental building block for the development of novel therapeutic agents, with applications explored in areas including anticancer, antimicrobial, anti-inflammatory, and antidiabetic research . The structural motif of a 5-nitroindole is of significant interest in drug discovery. Nitro-aromatic compounds, such as this one, can act as prodrugs that undergo reductive bioactivation under specific cellular conditions, potentially leading to the generation of reactive intermediates that interact with biological targets . This mechanism is shared by several established anti-infective drugs . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular hybrids; the amine functionality allows for further derivatization via amide bond formation or reductive amination, while the nitro group can serve as a handle for reduction to an amine or other transformations . This makes it a valuable tool for generating compound libraries in structure-activity relationship (SAR) studies. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is supplied with standard hazard warnings . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting. It is recommended to store the compound under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10;/h1-2,5-6,12H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWISDCRTHZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and the results of various studies that highlight its biological efficacy.

The compound is characterized by the presence of a nitro group on the indole ring, which is crucial for its biological activity. The molecular formula is C10H12ClN3O2C_{10}H_{12}ClN_{3}O_{2}, and its structure can influence its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in various cellular pathways. The nitro group can be reduced to an amino group by nitroreductase enzymes, leading to the formation of reactive intermediates that exhibit antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, studies have shown significant inhibition against Gram-positive cocci and Gram-negative rods .

Table 1: Antimicrobial Activity Results

PathogenInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1572.6
Escherichia coli1285.0
Candida albicans1860.0

Anticancer Properties

The compound has demonstrated moderate antineoplastic activity against several cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
TK-1020Apoptosis induction
HT-2925Cell cycle arrest

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The results indicated that at concentrations above 20 µM, substantial apoptosis was observed.
  • Antimicrobial Screening : In a microbiological evaluation involving standard strains, the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with higher efficacy noted against Staphylococcus aureus compared to Escherichia coli.

Scientific Research Applications

Chemistry

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride serves as a building block for synthesizing more complex indole derivatives. Its reactive nitro group allows for various chemical transformations, including:

  • Reduction: Conversion of the nitro group to an amino group.
  • Substitution Reactions: Electrophilic substitutions at the indole ring.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
ReductionNitro to amino group conversionAmino derivatives
Electrophilic SubstitutionSubstitutions at the indole ringHalogenated indole derivatives
OxidationFormation of oxidesOxides

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The nitro group is believed to play a critical role in its mechanism of action by generating reactive intermediates that can interact with biological targets.

Case Study: Antimicrobial Activity
A study demonstrated that this compound showed significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Medical Applications

The compound is under investigation for its potential therapeutic effects in treating neurodegenerative disorders. Specifically, it has been explored as an inhibitor of tau aggregation, which is implicated in conditions like Alzheimer's disease.

Table 2: Potential Medical Applications

Application AreaDescriptionCurrent Research Focus
Neurodegenerative DisordersInhibition of tau aggregationAlzheimer's disease
Anticancer TherapyTargeting cancer cell proliferationVarious cancer types
Antimicrobial AgentsCombatting bacterial infectionsBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5 of the Indole Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Interactions (HSP90) Notable Properties
2-(5-Nitro-1H-indol-3-yl)ethanamine HCl -NO₂ 241.68 H-bonds with GLU527, TYR604 High polarity, strong electron withdrawal
Tryptamine HCl -H ~196.6* Limited H-bonding Baseline activity, lower molecular weight
5-Methyltryptamine HCl -CH₃ 210.7 Moderate H-bonding Increased lipophilicity vs. nitro
5-Ethyltryptamine HCl -CH₂CH₃ ~224.7* Similar H-bonding to nitro analog Enhanced steric bulk, reduced solubility
5-Chloro-2-methyltryptamine HCl -Cl, -CH₃ (Position 2) 279.59 (for dichloro analog) Steric hindrance, mixed electronic effects Higher toxicity potential
5-Methoxytryptamine HCl -OCH₃ 242.7 Electron-donating, weak H-bonding Altered metabolic stability

*Calculated based on molecular formulas.

HSP90 Inhibition :

  • Nitro Analog : Forms hydrogen bonds with GLU527 (amide linkage) and TYR604 (nitro group), critical for ATP-binding site disruption .
  • Chloro Analog : Chlorine’s electronegativity mimics nitro but lacks resonance effects, leading to suboptimal H-bond geometry .

Pharmacokinetic Considerations :

  • Nitro Group : May enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to alkyl groups. However, nitro compounds can generate reactive metabolites, necessitating toxicity studies .
  • Methoxy Group : Electron-donating nature accelerates CYP450-mediated metabolism, shortening half-life .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride, and how can purity be optimized?

  • Answer: Synthesis involves nitration of the indole precursor at the 5-position using nitric acid/sulfuric acid under controlled低温 conditions (0–5°C) to ensure regioselectivity. The ethanamine moiety is introduced via reductive amination or alkylation, followed by HCl salt formation. Purity optimization requires recrystallization (ethanol/water mixtures) or reverse-phase HPLC. Reaction progress should be monitored via TLC or LC-MS, with stoichiometric adjustments to minimize byproducts like regioisomers or over-nitrated derivatives. For analogs, catalytic hydrogenation or metal reductants (e.g., Fe/HCl) may reduce nitro intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Answer:

  • Structural Confirmation:
  • NMR: ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm for nitroindole) and amine protons (δ 1.5–3.0 ppm).
  • HRMS: Exact mass verification (e.g., [M+H]+ calculated for C10H11ClN3O2: 256.06).
  • X-ray Crystallography: Resolves nitro group orientation and salt conformation.
  • Physicochemical Properties:
  • Solubility: Enhanced in polar solvents (water, DMSO) due to the hydrochloride salt.
  • Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Thermal Analysis: DSC/TGA to determine melting point and decomposition behavior .

Advanced Research Questions

Q. What are the potential biological targets or mechanisms of action for this compound based on structural analogs?

  • Answer: Structural analogs (e.g., tryptamine derivatives) inhibit HSP90 by forming hydrogen bonds between the indole nitro group and Tyr604/GLU527 residues, disrupting dimerization. Molecular docking studies suggest similar interactions for the 5-nitro derivative, potentially altering ATP-binding pockets. Validate via surface plasmon resonance (SPR) for binding affinity or cellular assays (e.g., luciferase-based HSP90 activity reporters). The nitro group’s electron-withdrawing effects may enhance target selectivity compared to alkyl-substituted analogs .

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Answer: Discrepancies may arise from:

  • Purity Variance: Enforce ≥95% purity (HPLC-UV) and confirm absence of regioisomers (e.g., 4-nitro contaminants).
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8), cell lines (HEK293 vs. HeLa), and incubation times.
  • Metabolite Interference: Profile stability in assay media (LC-MS/MS) to rule out degradation products.
  • Orthogonal Validation: Use CETSA (cellular thermal shift assay) to confirm target engagement in live cells .

Q. What strategies are effective in modifying the nitro group to study structure-activity relationships (SAR) of this compound?

  • Answer:

  • Reduction to Amine: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to NH2, testing electron-donating effects on receptor binding.
  • Bioisosteric Replacement: Substitute nitro with cyano (-CN) or sulfonamide (-SO2NH2) to maintain electronegativity while altering steric bulk.
  • Halogenation: Introduce Cl or Br via Sandmeyer reaction to compare halogen vs. nitro interactions.
  • Derivative Screening: Synthesize 5-nitro-1-methyl or 5-nitro-2-ethyl analogs to probe steric tolerance in enzyme active sites .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate conflicting results using multiple assays (e.g., SPR for binding vs. Western blot for HSP90 client protein degradation).
  • Advanced Characterization: Utilize cryo-EM or molecular dynamics simulations to model nitro group interactions in protein complexes.
  • Safety Protocols: Follow GHS guidelines for handling nitroaromatics (e.g., PPE, fume hoods) due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride
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2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.